N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide
Overview
Description
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide, also known as CTPI, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine derivatives and has several potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including histone deacetylases and sirtuins. These enzymes play a crucial role in the regulation of gene expression and cell signaling pathways. Inhibition of these enzymes by N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide has been found to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide has several advantages for lab experiments. It is stable, easy to synthesize, and has a high purity level. N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide also has a low toxicity profile, making it suitable for in vitro and in vivo studies. However, N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide has some limitations for lab experiments. Its solubility in water is limited, which can make it challenging to administer in animal studies. Additionally, the exact mechanism of action of N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide. One potential area of research is the development of N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide and the identification of its molecular targets. Additionally, further studies are needed to evaluate the safety and efficacy of N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide in human clinical trials. Overall, N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide has significant potential for therapeutic applications, and further research is needed to fully understand its properties and potential uses.
Conclusion:
In conclusion, N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide, or N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide, is a promising chemical compound with several potential applications in scientific research. Its synthesis method is efficient, and it has been extensively studied for its anticancer, antiviral, and antibacterial properties. N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide has several biochemical and physiological effects and has been found to have potential therapeutic applications in several diseases. However, further research is needed to fully understand its properties and potential uses.
Scientific Research Applications
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide has several potential applications in scientific research. It has been reported to have anticancer, antiviral, and antibacterial properties. It has also been found to be effective in treating various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease. N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide has been extensively studied in vitro and in vivo, and its potential therapeutic applications have been demonstrated in several animal models.
properties
IUPAC Name |
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N4O/c8-5-1-4(7(9,10)11)2-12-6(5)15-13-3-14-16/h1-3,16H,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJOQPMHVPNHDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN=CNO)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)N/N=C/NO)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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